molecular formula C15H14O2 B1612630 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 955929-56-3

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1612630
CAS No.: 955929-56-3
M. Wt: 226.27 g/mol
InChI Key: GYAKPFZFMPRKKS-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected at the 1,1’ position. This particular compound is characterized by the presence of two methyl groups at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with aryl boronic acids. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dioxane . Another method involves the Ullmann reaction, where aryl halides are coupled in the presence of copper catalysts under high-temperature conditions . Industrial production methods often utilize these catalytic coupling reactions due to their efficiency and scalability.

Chemical Reactions Analysis

2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, biphenyl derivatives with antimicrobial properties may inhibit bacterial cell wall synthesis or disrupt membrane integrity . The exact pathways involved can vary based on the specific structure and functional groups present on the biphenyl scaffold.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAKPFZFMPRKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591285
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955929-56-3
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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